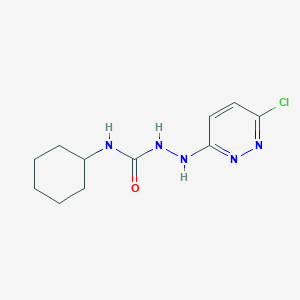
2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. This compound is a hydrazine derivative that has shown promise in the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also act by modulating certain signaling pathways that are involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide can induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide is its potential therapeutic effects in the treatment of cancer and neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic effects.
2. Development of more efficient synthesis methods to improve the yield and purity of the final compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
4. Evaluation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and cardiovascular diseases.
5. Development of more water-soluble derivatives of this compound to improve its bioavailability and efficacy in vivo.
Conclusion:
2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide is a promising compound that has shown potential therapeutic effects in the treatment of cancer and neurological disorders. Further research is needed to better understand its mechanism of action, optimize its synthesis and administration, and evaluate its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide involves the reaction of 6-chloropyridazine-3-carbohydrazide with cyclohexanone in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide has been extensively studied for its potential therapeutic effects. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Fórmula molecular |
C11H16ClN5O |
|---|---|
Peso molecular |
269.73 g/mol |
Nombre IUPAC |
1-[(6-chloropyridazin-3-yl)amino]-3-cyclohexylurea |
InChI |
InChI=1S/C11H16ClN5O/c12-9-6-7-10(15-14-9)16-17-11(18)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16)(H2,13,17,18) |
Clave InChI |
ZPMHOKBHCBPFHW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NNC2=NN=C(C=C2)Cl |
SMILES canónico |
C1CCC(CC1)NC(=O)NNC2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)
![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)
![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)



![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)
![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)